NSF-Like Skin Lesion Prevention: Omniscan® (With Caldiamide) vs. Gadodiamide Without Excess Ligand
In a direct head-to-head preclinical study in renally impaired rats, gadodiamide without caldiamide produced visible skin lesions (ulcerations and scabs) in 4 of 10 animals, with only 2 of 10 surviving the 11-day study period, whereas the complete Omniscan® formulation (gadodiamide + caldiamide sodium) resulted in zero macroscopic skin lesions and 100% survival, comparable to the saline control group [1]. This establishes that the presence of caldiamide sodium is the determining factor mitigating severe dermal toxicity.
| Evidence Dimension | Macroscopic skin lesions (ulcerations/scabs) and survival in renally impaired rats |
|---|---|
| Target Compound Data | Omniscan® (gadodiamide + caldiamide sodium 12 mg/mL): 0/10 rats with macroscopic skin lesions; 100% survival at day 11 |
| Comparator Or Baseline | Gadodiamide without caldiamide (non-formulated): 4/10 rats with skin ulcerations/scabs; 2/10 survival at day 11 |
| Quantified Difference | Absolute risk difference: 40% skin lesion incidence vs. 0%; 80% mortality vs. 0% |
| Conditions | Subtotally nephrectomized Wistar rats; 2.5 mmol/kg daily intravenous injections for 5 consecutive days; assessment at day 11 |
Why This Matters
This evidence directly demonstrates that the caldiamide sodium component is indispensable for the dermal safety of gadodiamide injection, and any formulation lacking or substituting this excess ligand at the registered concentration risks severe toxicity.
- [1] Fretellier N, Idée JM, Guerret S, et al. Clinical, Biological, and Skin Histopathologic Effects of Ionic Macrocyclic and Nonionic Linear Gadolinium Chelates in a Rat Model of Nephrogenic Systemic Fibrosis. Invest Radiol. 2011;46(2):85-93. doi:10.1097/RLI.0b013e3181f54044. View Source
